1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S. It is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one typically involves the reaction of 4-ethoxy-3-(methylthio)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols derivatives.
Scientific Research Applications
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biomolecules. The ethoxy and methylthio groups may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(3-ethoxy-4-(methylthio)phenyl)propan-2-one: Similar structure but with different positioning of the ethoxy and methylthio groups.
1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
The combination of chloro, ethoxy, and methylthio groups provides a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C12H15ClO2S |
---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
1-chloro-1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2S/c1-4-15-10-6-5-9(7-11(10)16-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI Key |
WEWFGSUPKNPKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)SC |
Origin of Product |
United States |
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